![molecular formula C18H27O5P B14668553 Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite CAS No. 42567-04-4](/img/structure/B14668553.png)
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite is a chemical compound with the molecular formula C18H27O5P. It contains a total of 53 bonds, including 26 non-hydrogen bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 2 four-membered rings, 1 six-membered ring, 2 ether groups (aliphatic), 1 phosphite group, and 2 oxetane groups
Preparation Methods
The synthesis of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves several steps. One common method includes the reaction of phenyl phosphite with 3-ethyl-3-oxetanemethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite can be compared with similar compounds such as:
Bis(1-ethyl(3-oxetanil)methyl) ether: This compound has a similar oxetane structure but differs in its ether linkage.
Other phosphite derivatives: These compounds share the phosphite group but may have different substituents and properties. The uniqueness of this compound lies in its specific combination of oxetane and phosphite groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
42567-04-4 |
|---|---|
Molecular Formula |
C18H27O5P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
bis[(3-ethyloxetan-3-yl)methyl] phenyl phosphite |
InChI |
InChI=1S/C18H27O5P/c1-3-17(10-19-11-17)14-21-24(23-16-8-6-5-7-9-16)22-15-18(4-2)12-20-13-18/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
ZGDCYFMCNOPXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
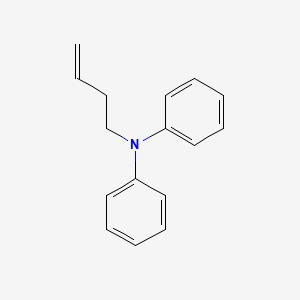
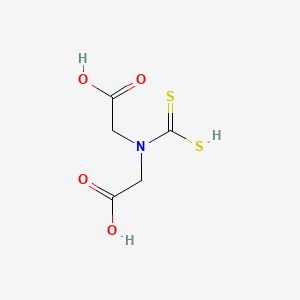
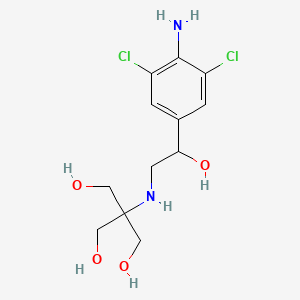
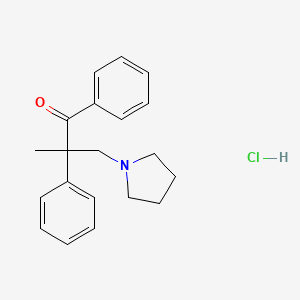
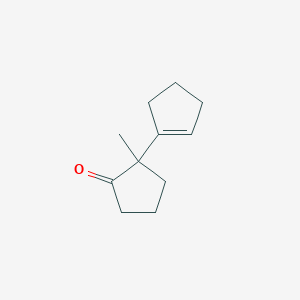
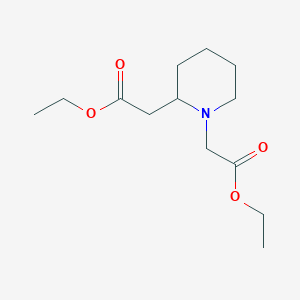
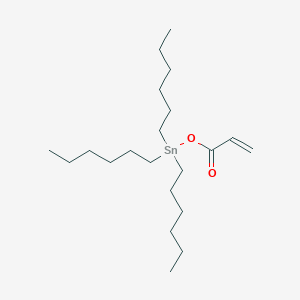
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
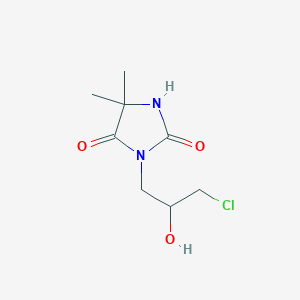
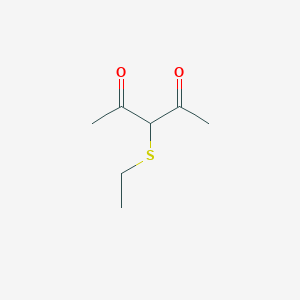
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
